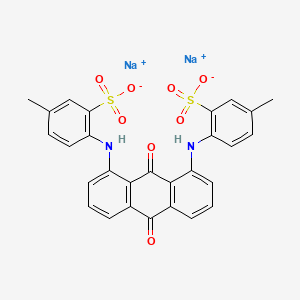
Disodium 4,4'-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) is a synthetic organic compound known for its applications in various scientific fields. It is characterized by its complex molecular structure, which includes anthracene and sulphonate groups. This compound is often used in chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) involves multiple steps. One common method includes the reaction of N,N-dimethylaniline with hydrochloric acid, followed by the addition of sodium nitrite at low temperatures. The resulting diazonium salt is then coupled with ortho-toluidine in the presence of sodium hydroxide and potassium dichromate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox titrations and as a dye in analytical chemistry.
Biology: Employed in histological staining to identify cellular structures.
Medicine: Utilized in diagnostic procedures, such as detecting corneal defects in ophthalmology.
Industry: Applied in the dyeing of textiles, particularly wool and silk.
Mechanism of Action
The mechanism of action of Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) involves its interaction with specific molecular targets. In biological systems, it binds to nucleic acids and proteins, altering their structure and function. This binding can lead to changes in cellular processes, such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino))bis(benzenesulphonate)
- Disodium 4,4’-((9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthrylene)diimino)bis(toluene-3-sulphonate)
Uniqueness
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) is unique due to its specific molecular structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
6408-68-0 |
|---|---|
Molecular Formula |
C28H20N2Na2O8S2 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
disodium;5-methyl-2-[[8-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O8S2.2Na/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)28(32)26-18(27(17)31)6-4-8-22(26)30-20-12-10-16(2)14-24(20)40(36,37)38;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
YOGMREYSXCOCNN-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


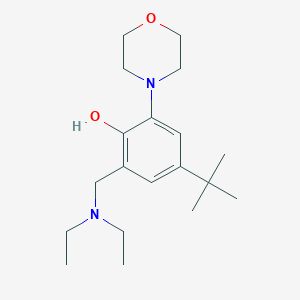
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
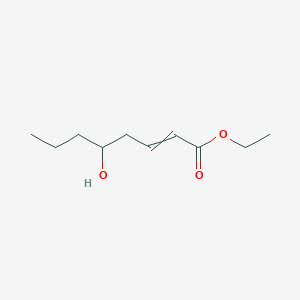
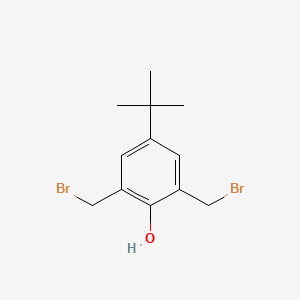
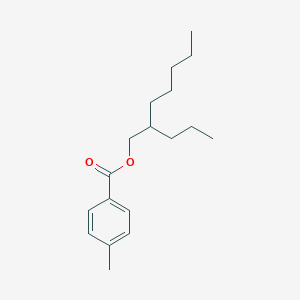
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
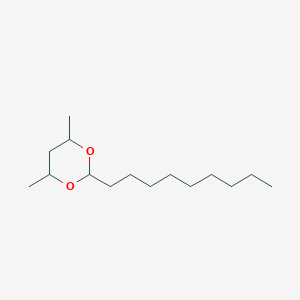
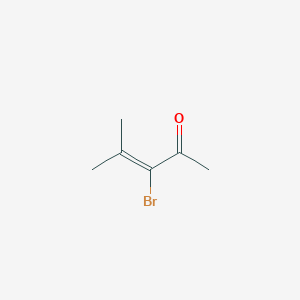


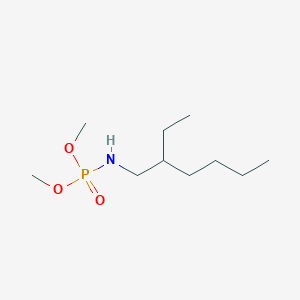
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)


